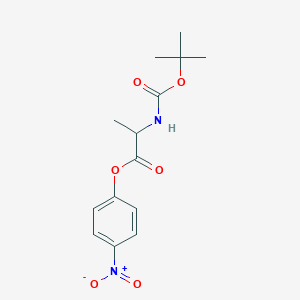
2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide, commonly known as DCPTAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPTAQ is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been extensively studied for its biological and pharmacological properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of DCPTAQ involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. DCPTAQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. DCPTAQ also inhibits the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DCPTAQ has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. DCPTAQ has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which tumors acquire blood supply to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DCPTAQ is its potent anti-cancer activity against a wide range of cancer cell lines. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one of the major limitations of DCPTAQ is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on DCPTAQ. One of the major areas of research is the development of new formulations that can improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that are involved in the anti-cancer activity of DCPTAQ. Finally, the development of new derivatives and analogs of DCPTAQ with improved pharmacological properties is also an area of active research.
Applications De Recherche Scientifique
DCPTAQ has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. DCPTAQ has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and blocking angiogenesis. DCPTAQ has also been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-11-5-6-13(15(21)9-11)17-10-14(12-3-1-2-4-16(12)23-17)18(25)24-19-22-7-8-26-19/h1-6,9-10H,7-8H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMUQQDSMLRQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B3555816.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3555818.png)
![3-[5-(2-nitrophenyl)-2-furyl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B3555826.png)
![methyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B3555832.png)
![N-1,3-benzodioxol-5-yl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3555837.png)
![3-amino-N-(4-bromo-3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3555844.png)
![dimethyl 5-({[(3-chlorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B3555864.png)
![dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B3555868.png)
![1,4-bis[3-(3,4-dimethoxyphenyl)acryloyl]-1,4-diazepane](/img/structure/B3555871.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3555897.png)
![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3555902.png)
![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3555904.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3555910.png)